molecular formula C16H10N4O5S2 B14244823 5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid CAS No. 183809-77-0

5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid

Cat. No.: B14244823
CAS No.: 183809-77-0
M. Wt: 402.4 g/mol
InChI Key: ZWEYCDZALZKLSO-UHFFFAOYSA-N
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Description

5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound incorporates a thiazolidinone moiety, which is known for its diverse biological activities, making it a subject of interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid typically involves the following steps:

    Diazotization: The process begins with the diazotization of aniline derivatives. This involves treating aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a thiazolidinone derivative under alkaline conditions to form the azo compound.

    Nitration: The final step involves nitration of the azo compound using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the diazotization and coupling reactions.

    Catalysts and Solvents: Specific catalysts and solvents are employed to enhance reaction rates and selectivity.

    Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium dithionite, hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the dye industry for coloring textiles and other materials due to its vibrant color and stability.

Mechanism of Action

The biological activity of 5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid is primarily attributed to its ability to interact with cellular components. The compound can bind to proteins and enzymes, altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects. The thiazolidinone moiety is known to inhibit certain enzymes, contributing to its anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid: Lacks the nitro group, resulting in different biological activities.

    5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-yl)diazenyl]benzoic acid: Similar structure but with a thioxo group instead of a sulfanylidene group.

Uniqueness

The presence of both the nitro group and the thiazolidinone moiety in 5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid imparts unique biological activities, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

183809-77-0

Molecular Formula

C16H10N4O5S2

Molecular Weight

402.4 g/mol

IUPAC Name

5-nitro-2-[(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid

InChI

InChI=1S/C16H10N4O5S2/c21-14-13(27-16(26)19(14)9-4-2-1-3-5-9)18-17-12-7-6-10(20(24)25)8-11(12)15(22)23/h1-8,13H,(H,22,23)

InChI Key

ZWEYCDZALZKLSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=S)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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